

In-Depth Technical Guide to SC-46944: A Potent Renin Inhibitor

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Compound of Interest

Compound Name: SC-46944

Cat. No.: B1681510

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core molecular and functional characteristics of **SC-46944**, a potent, orally active inhibitor of human renin. The information is curated for professionals in the fields of pharmacology, medicinal chemistry, and cardiovascular research.

Core Molecular Data

SC-46944 is a significant subject of study in the context of hypertension research due to its targeted action on the renin-angiotensin system.^[1] The fundamental molecular properties of **SC-46944** are summarized below.

Property	Value	Source
Molecular Formula	C35H56N4O8	ChemicalBook ^[1]
Molecular Weight	660.847 g/mol	ChemicalBook ^[1]

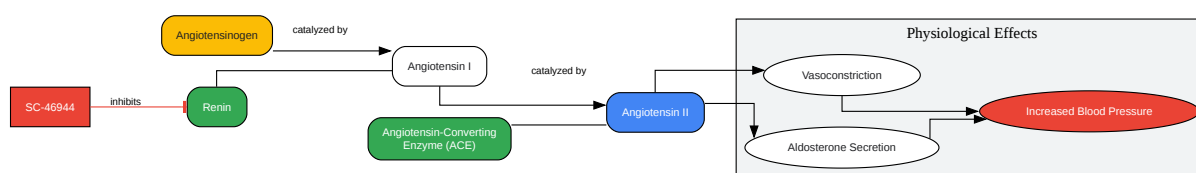
Note: Information regarding the specific molecular dimensions (size) of **SC-46944** is not readily available in public literature. Further investigation through techniques such as X-ray crystallography would be required to determine its precise 3D structure and dimensions.

Mechanism of Action: Inhibition of the Renin-Angiotensin System

SC-46944 exerts its therapeutic effect by directly inhibiting renin, the enzyme that catalyzes the rate-limiting step in the renin-angiotensin system (RAS) cascade. By blocking the conversion of angiotensinogen to angiotensin I, **SC-46944** effectively downregulates the production of angiotensin II, a potent vasoconstrictor and a key driver of hypertension.

Signaling Pathway Diagram

The following diagram illustrates the canonical renin-angiotensin signaling pathway and the point of inhibition by **SC-46944**.



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Caption: The Renin-Angiotensin System and the inhibitory action of **SC-46944**.

Experimental Protocols

While a specific, detailed experimental protocol for **SC-46944** was not found in the available literature, a general methodology for assessing the activity of renin inhibitors can be adapted. The following outlines a typical in vitro fluorometric assay for screening renin inhibitors.

In Vitro Renin Inhibitor Screening Assay (Fluorometric)

This protocol is based on commercially available renin inhibitor screening assay kits.[2][3][4]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound (e.g., **SC-46944**) against human recombinant renin.

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In the presence of active renin, the peptide is cleaved, separating the fluorophore from the quencher and resulting in a measurable increase in fluorescence. A renin inhibitor will prevent this cleavage, leading to a reduced fluorescence signal.

Materials:

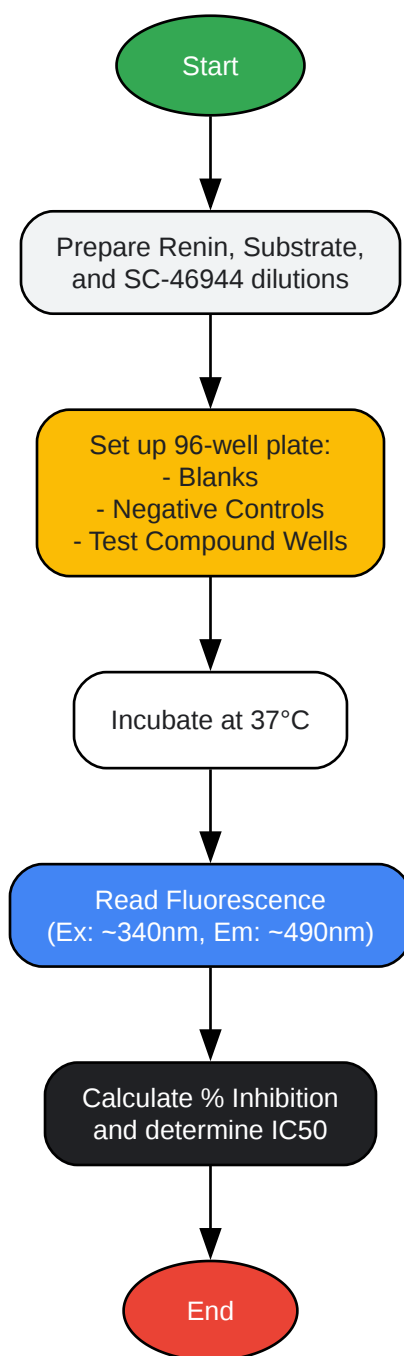
- Human recombinant renin
- Renin substrate (fluorogenic)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)
- Test compound (**SC-46944**) dissolved in a suitable solvent (e.g., DMSO)
- 96-well black microplate
- Fluorescence microplate reader (Excitation: ~340 nm, Emission: ~490 nm)
- Positive control inhibitor (e.g., Aliskiren)

Procedure:

- Reagent Preparation:
 - Prepare a working solution of human recombinant renin in assay buffer.
 - Prepare a working solution of the fluorogenic renin substrate in assay buffer.
 - Prepare a serial dilution of the test compound (**SC-46944**) and the positive control inhibitor in the assay buffer.
- Assay Setup (in a 96-well plate):
 - Blank wells: Add assay buffer only.

- Negative Control (No Inhibitor) wells: Add renin and substrate solution.
- Test Compound wells: Add renin, substrate solution, and the desired concentration of **SC-46944**.
- Positive Control wells: Add renin, substrate solution, and the desired concentration of the positive control inhibitor.
- Incubation:
 - Incubate the plate at 37°C for a specified period (e.g., 60-90 minutes), protected from light.
- Measurement:
 - Measure the fluorescence intensity of each well using a microplate reader with the appropriate excitation and emission wavelengths.
- Data Analysis:
 - Subtract the fluorescence of the blank wells from all other readings.
 - Calculate the percentage of renin inhibition for each concentration of the test compound using the following formula: $\% \text{ Inhibition} = 100 * (1 - (\text{Fluorescence of Test Well} / \text{Fluorescence of Negative Control Well}))$
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
 - Determine the IC50 value by fitting the data to a suitable dose-response curve.

Experimental Workflow Diagram



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Caption: A generalized workflow for in vitro renin inhibitor screening.

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